2-Bromo-5-methoxy-1,3,4-thiadiazole

Catalog No.
S812033
CAS No.
1343268-86-9
M.F
C3H3BrN2OS
M. Wt
195.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methoxy-1,3,4-thiadiazole

CAS Number

1343268-86-9

Product Name

2-Bromo-5-methoxy-1,3,4-thiadiazole

IUPAC Name

2-bromo-5-methoxy-1,3,4-thiadiazole

Molecular Formula

C3H3BrN2OS

Molecular Weight

195.04 g/mol

InChI

InChI=1S/C3H3BrN2OS/c1-7-3-6-5-2(4)8-3/h1H3

InChI Key

AXTQMPBAOSRIHJ-UHFFFAOYSA-N

SMILES

COC1=NN=C(S1)Br

Canonical SMILES

COC1=NN=C(S1)Br
  • Bioisosterism: 2-Bromo-5-methoxy-1,3,4-thiadiazole contains a 1,3,4-thiadiazole ring, a five-membered heterocycle with nitrogen and sulfur atoms. This ring system is known as a bioisostere of other five-membered aromatic rings like pyrazole and oxazole. Bioisosteres are molecules with similar shapes and sizes but different chemical properties. Researchers might explore 2-Bromo-5-methoxy-1,3,4-thiadiazole as a replacement for known bioactive molecules containing these other rings, potentially leading to novel compounds with similar or improved biological activity .

  • Material Science: The presence of the bromine atom and methoxy group can influence the electronic properties of 2-Bromo-5-methoxy-1,3,4-thiadiazole. Researchers might investigate its potential applications in material science, such as the development of novel functional materials with specific electrical or optical properties.

2-Bromo-5-methoxy-1,3,4-thiadiazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and one sulfur atom. The molecular formula is C4H4BrN3OSC_4H_4BrN_3OS, and it features a bromine atom and a methoxy group at specific positions on the thiadiazole ring. This compound is part of the thiadiazole family, known for their diverse biological activities and applications in medicinal chemistry and material science.

  • There is no information regarding the mechanism of action of 2-Bromo-5-methoxy-1,3,4-thiadiazole.
  • In the absence of specific data, it's important to consider general safety precautions when handling unknown compounds. This includes wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.
Due to the presence of reactive functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Reduction: The methoxy group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions, potentially forming sulfoxides or sulfones.

These reactions allow for the modification of the compound to yield various derivatives with potentially enhanced properties.

Thiadiazole derivatives, including 2-Bromo-5-methoxy-1,3,4-thiadiazole, have been studied for their biological activities. They exhibit:

  • Antimicrobial Properties: Some studies suggest that thiadiazoles can inhibit bacterial growth.
  • Anticancer Activity: Preliminary research indicates potential efficacy in disrupting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing biochemical pathways related to cellular growth and replication.

The unique structural features contribute to its interaction with biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2-Bromo-5-methoxy-1,3,4-thiadiazole typically involves:

  • Bromination of 5-Methoxy-1,3,4-thiadiazole: This can be achieved by treating 5-methoxy-1,3,4-thiadiazole with bromine in an appropriate solvent like acetic acid or chloroform at room temperature.
  • Use of Catalysts: The reaction may be facilitated by catalysts to enhance yield and selectivity.
  • Purification: Post-reaction purification through recrystallization or chromatography ensures high purity of the final product.

These methods are adaptable for both laboratory-scale synthesis and industrial production.

2-Bromo-5-methoxy-1,3,4-thiadiazole has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel pharmaceutical agents with potential antimicrobial and anticancer properties.
  • Material Science: The compound is explored in developing advanced materials such as organic semiconductors and light-emitting diodes due to its electronic properties.
  • Research Tool: It is used in biochemical studies to investigate enzyme interactions and cellular pathways.

Interaction studies focus on understanding how 2-Bromo-5-methoxy-1,3,4-thiadiazole binds to various biological targets:

  • Binding Affinity: Techniques such as surface plasmon resonance and isothermal titration calorimetry are utilized to measure binding interactions with enzymes or receptors.
  • Mechanism of Action: Research indicates that the compound may inhibit specific enzymes involved in cancer progression or microbial growth by binding to their active sites.

These studies provide insights into the therapeutic potential of the compound.

Several compounds share structural similarities with 2-Bromo-5-methoxy-1,3,4-thiadiazole. Here are notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-5-nitro-1,3,4-thiadiazoleNitro group instead of methoxyEnhanced electron-withdrawing properties
2-Amino-5-bromo-1,3,4-thiadiazoleAmino group at position 2Increased reactivity due to amino functionality
2-Fluoro-5-methoxy-1,3,4-thiadiazoleFluorine atom replacing brominePotentially different biological activity profiles

Uniqueness

The uniqueness of 2-Bromo-5-methoxy-1,3,4-thiadiazole lies in its combination of bromine and methoxy substituents on the thiadiazole ring. This specific arrangement enhances its reactivity and biological profile compared to other similar compounds. The presence of both halogen (bromine) and functional groups (methoxy) contributes to its distinctive chemical behavior and potential applications in pharmaceuticals and materials science.

XLogP3

1.7

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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